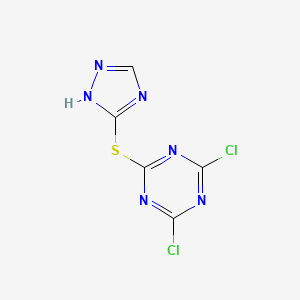
2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine is a heterocyclic compound that features both triazole and triazine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry and agrochemicals.
Métodos De Preparación
The synthesis of 2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 1H-1,2,4-triazole-5-thiol with 2,4,6-trichloro-1,3,5-triazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of chlorine atoms by the triazole-thiol group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine undergoes various types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The triazole-thiol group can be oxidized to form disulfides or sulfonic acids, while reduction reactions can convert it back to the thiol form.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of substituted triazines and triazoles.
Aplicaciones Científicas De Investigación
2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.
Material Science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens or cancer cells . The triazole and triazine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions, disrupting their normal function and leading to cell death or growth inhibition .
Comparación Con Compuestos Similares
Similar compounds to 2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine include other triazole and triazine derivatives such as:
1,2,4-Triazole: Known for its antifungal and antibacterial properties.
1,3,5-Triazine: Used in the synthesis of herbicides and other agrochemicals.
Fluconazole: A well-known antifungal agent that contains a triazole ring.
Propiedades
Fórmula molecular |
C5H2Cl2N6S |
|---|---|
Peso molecular |
249.08 g/mol |
Nombre IUPAC |
2,4-dichloro-6-(1H-1,2,4-triazol-5-ylsulfanyl)-1,3,5-triazine |
InChI |
InChI=1S/C5H2Cl2N6S/c6-2-10-3(7)12-5(11-2)14-4-8-1-9-13-4/h1H,(H,8,9,13) |
Clave InChI |
WXRBYHHQFRFNCU-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=N1)SC2=NC(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


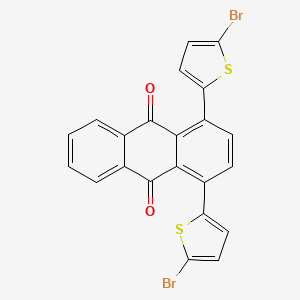


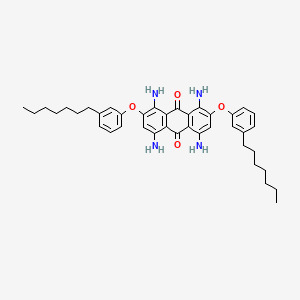
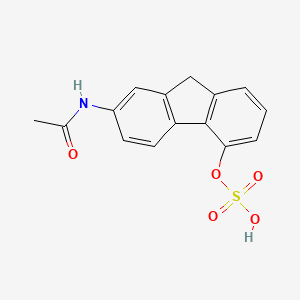

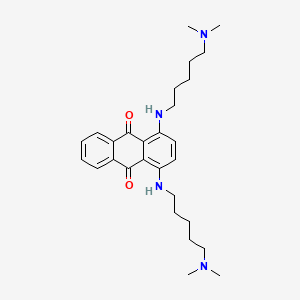

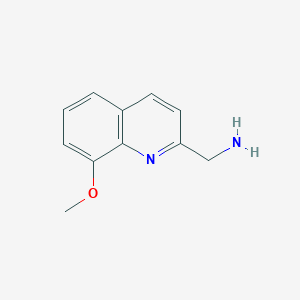

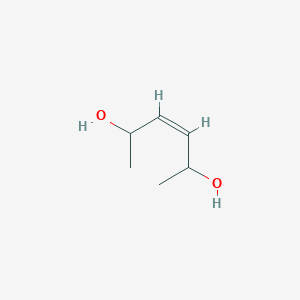
![9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-](/img/structure/B15249345.png)

![9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)
